REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:16]=[CH:17][CH:18]=1)[CH2:6][CH2:7][N:8]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[N:9]1>CCOC(C)=O.CCO.O=[Pt]=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:6][CH2:7][N:8]2[CH:12]=[C:11]([NH2:13])[CH:10]=[N:9]2)[CH:16]=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
2.03 mmol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CCN2N=CC(=C2)[N+](=O)[O-])C=CC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
45 mg
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at rt under a H2-atmosphere for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered over celite
|
Type
|
WASH
|
Details
|
the filter cake was rinsed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |